2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]-
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Overview
Description
2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propenone group, a hydroxy group, and two cyclohexyl groups each substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- typically involves multi-step organic reactions. One common method includes the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the propenone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The propenone group can be reduced to form a saturated ketone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclohexyl compounds .
Scientific Research Applications
2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1,1’- (1,4-phenylene)bis [3-hydroxy-]
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
The uniqueness of 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- lies in its trifluoromethyl-substituted cyclohexyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specialized applications in research and industry .
Biological Activity
2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties, biological effects, and relevant research findings related to this compound.
The compound is characterized by its unique structure, which includes a propenone moiety and multiple trifluoromethyl-substituted cyclohexyl groups. The presence of these functional groups may influence its reactivity and biological interactions.
Biological Activity
Research has indicated that compounds similar to 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- exhibit various biological activities, including:
- Anticancer Properties : Several studies have reported on the cytotoxic effects of related compounds against different cancer cell lines. For instance, compounds with similar structural features have shown significant inhibitory effects on cell proliferation in MCF7 and A549 cell lines with IC50 values ranging from 0.08 to 49.85 µM .
- Anti-inflammatory Effects : Compounds in the same class have been investigated for their anti-inflammatory properties. The presence of hydroxy groups often correlates with enhanced anti-inflammatory activity due to their ability to modulate inflammatory pathways.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Data Tables
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-Propen-1-one derivative | MCF7 | 3.79 | Induces apoptosis |
Related propenone compound | A549 | 26 | Cell cycle arrest |
Hydroxy-substituted derivative | SF-268 | 12.50 | Inhibition of proliferation |
Properties
Molecular Formula |
C17H22F6O2 |
---|---|
Molecular Weight |
372.34 g/mol |
IUPAC Name |
(Z)-3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H22F6O2/c18-16(19,20)12-5-1-10(2-6-12)14(24)9-15(25)11-3-7-13(8-4-11)17(21,22)23/h9-13,24H,1-8H2/b14-9- |
InChI Key |
XMSMUEFAEPALBC-ZROIWOOFSA-N |
Isomeric SMILES |
C1CC(CCC1/C(=C/C(=O)C2CCC(CC2)C(F)(F)F)/O)C(F)(F)F |
Canonical SMILES |
C1CC(CCC1C(=CC(=O)C2CCC(CC2)C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
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